1,2-Dichloro-4-methoxy-5-(trifluoromethoxy)benzene
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Overview
Description
1,2-Dichloro-4-methoxy-5-(trifluoromethoxy)benzene is an organic compound with the molecular formula C8H5Cl2F3O2 and a molecular weight of 261.03 g/mol It is characterized by the presence of two chlorine atoms, one methoxy group, and one trifluoromethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-4-methoxy-5-(trifluoromethoxy)benzene can be achieved through several synthetic routes. One common method involves the trifluoromethylation of a suitable precursor. For example, the trifluoromethylation of 1,2-dichloro-4-methoxybenzene can be carried out using a trifluoromethylating agent under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as chlorination, methoxylation, and trifluoromethylation, followed by purification techniques like distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloro-4-methoxy-5-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methoxy and trifluoromethoxy groups can participate in oxidation and reduction reactions.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
1,2-Dichloro-4-methoxy-5-(trifluoromethoxy)benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Dichloro-4-methoxy-5-(trifluoromethoxy)benzene involves its interaction with molecular targets through various pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. The compound can interact with enzymes, receptors, and other biomolecules, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dichloro-4-methoxybenzene
- 1,2-Dichloro-4-(trifluoromethoxy)benzene
- 1,2-Dichloro-5-(trifluoromethoxy)benzene
Uniqueness
1,2-Dichloro-4-methoxy-5-(trifluoromethoxy)benzene is unique due to the presence of both methoxy and trifluoromethoxy groups on the benzene ring. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which are advantageous in various applications .
Properties
Molecular Formula |
C8H5Cl2F3O2 |
---|---|
Molecular Weight |
261.02 g/mol |
IUPAC Name |
1,2-dichloro-4-methoxy-5-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H5Cl2F3O2/c1-14-6-2-4(9)5(10)3-7(6)15-8(11,12)13/h2-3H,1H3 |
InChI Key |
JORHOIZBMBLQAT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1OC(F)(F)F)Cl)Cl |
Origin of Product |
United States |
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